molecular formula C12H18N2O B151649 4-Morpholin-4-ylmethylbenzylamine CAS No. 91271-84-0

4-Morpholin-4-ylmethylbenzylamine

Cat. No. B151649
CAS RN: 91271-84-0
M. Wt: 206.28 g/mol
InChI Key: OTMQHFNPBREFIL-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylmethylbenzylamine (4-MBA) is a synthetic organic compound with a wide range of applications in scientific research and industrial processes. It is a derivative of the amine group, a class of organic compounds with nitrogen-containing functional groups. 4-MBA has been used in a variety of research applications, including as a reagent in organic synthesis, a fluorescent probe in bioimaging, and a ligand in enzyme inhibition studies. In addition, 4-MBA has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs on biological systems.

Scientific Research Applications

1. Polymer Synthesis

4-Morpholin-4-ylmethylbenzylamine is used in the synthesis of smart morpholine-functional statistical copolymers. These polymers, synthesized through nitroxide mediated polymerization, exhibit aqueous thermo-responsiveness, indicating potential applications in responsive materials and smart polymers (Lessard, Savelyeva, & Maríc, 2012).

2. Drug Development

It is a key component in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), demonstrating significant potential in enhancing the effectiveness of radiotherapy in cancer treatment (Cano et al., 2010).

3. Synthesis of Enantiomers

This compound is used in the asymmetric synthesis of enantiomers in pharmaceutical compounds, indicating its utility in producing chiral molecules for drug development (Kato, Morie, Harada, & Matsumoto, 1994).

4. Thrombin Inhibition

It forms part of the structural motif in new thrombin inhibitors, which have potential applications in anticoagulation therapy and cardiovascular disease management (Nilsson et al., 2003).

5. Neurokinin-1 Receptor Antagonism

This compound has been incorporated in the development of neurokinin-1 receptor antagonists with potential therapeutic applications in treating emesis and depression (Harrison et al., 2001).

6. Crystal Structure Analysis

The compound is utilized in crystallographic studies, aiding in understanding molecular interactions and structure-function relationships in various chemical compounds (Banu et al., 2013).

Safety and Hazards

4-MBA is classified as corrosive . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMQHFNPBREFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383721
Record name 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91271-84-0
Record name 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(morpholin-4-ylmethyl)phenyl]methanamine
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Synthesis routes and methods I

Procedure details

To a suspension of 4-(morpholin-4-ylmethyl)benzonitrile (Description 122, 0.5 g, 2.5 mmol) in THF (7 mL) at 0° C. was added dropwise a solution of LiAlH4 (1.0 M in THF, 2.5 ml, 2.5 mmol). The reaction was stirred at 0° C. for 1 h. Additional LiAlH4 (1.0 M in THF, 1.0 ml, 1.0 mmol) was added and the reaction stirred for an additional 30 min. The reaction was quenched by the addition of water (0.13 mL) followed by 15% NaOH solution (0.13 ml) and stirred vigorously for 1 h. The reaction was filtered through celite, evaporated and azeotroped twice with toluene. The amine was used crude.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, add lithium aluminum hydride (1.13 g, 29.7 mmol) to THF (50 mL) at 0° C. followed by a solution of 4-(morpholin-4-ylmethyl)-benzonitrile (2 g, 9.89 mmol) in THF (10 mL). Stir at 0° C. for 1 h and at room temperature overnight. Cool the mixture to 0° C., and carefully add water (1.15 mL). Add diethyl ether (125 mL), 3N aqueous NaOH (1.15 mL), water (3.45 mL), and stir for 1 h at room temperature. Filter the solid residue and concentrate the filtrate in vacuo to obtain the title compound as a colorless oil (1.87 g, 94%). MS (APCI+) m/z: 207 (M+H)+.
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.45 mL
Type
solvent
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.15 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods III

Procedure details

N-(4-Morpholinomethylphenylmethyl)acetamide hydrochloride (28.4 g) was dissolved in 4N hydrochloric acid (114 ml) and the mixture was refluxed under heating for 3 hr 15 min. The solvent was evaporated and ethyl acetate was added. The resulting crystals were collected by filtration. The obtained crystals were dissolved in water (40 ml) and potassium carbonate was added to saturation, and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and, after drying, the solvent was evaporated under reduced pressure to give the objective 4-(morpholinomethyl)phenylmethylamine (17.4 g), melting point 47-49° C.
Name
N-(4-Morpholinomethylphenylmethyl)acetamide hydrochloride
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

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